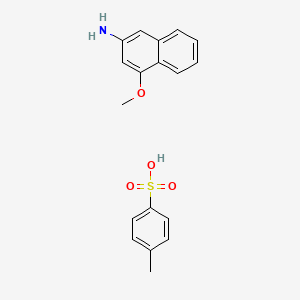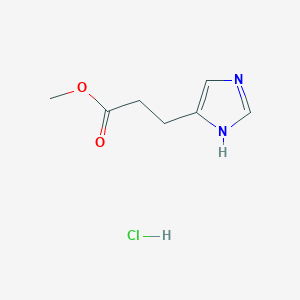
Lead cyanurate
Descripción general
Descripción
Lead cyanurate is a chemical compound with the molecular formula
C6N6O6Pb3
. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by its crystalline structure and is often studied for its reactivity and stability under different conditions.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead cyanurate can be synthesized through the reaction of lead oxide (PbO) with cyanuric acid. The typical reaction involves mixing an aqueous solution of cyanuric acid with lead oxide, followed by heating to facilitate the reaction. The resulting product is this compound, which can be isolated by filtration and drying .
Industrial Production Methods: In industrial settings, the production of this compound may involve more controlled conditions to ensure purity and yield. This includes precise temperature control, use of high-purity reactants, and advanced filtration techniques to remove impurities. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Lead cyanurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: The compound can be reduced using strong reducing agents, resulting in the formation of lead metal and other reduced species.
Substitution: this compound can participate in substitution reactions where the cyanurate group is replaced by other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while reduction can produce elemental lead.
Aplicaciones Científicas De Investigación
Lead cyanurate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Investigated for its potential use in medical imaging and as a component in certain diagnostic assays.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
Mecanismo De Acción
Lead cyanurate can be compared with other similar compounds, such as:
Lead acetate: Known for its use in analytical chemistry and as a reagent in organic synthesis.
Lead nitrate: Commonly used in the production of other lead compounds and in various industrial applications.
Lead carbonate: Utilized in the manufacture of lead-based pigments and as a stabilizer in plastics.
Uniqueness: this compound is unique due to its specific structural properties and reactivity. Unlike other lead compounds, it forms a stable crystalline structure with cyanuric acid, which imparts distinct chemical and physical characteristics.
Comparación Con Compuestos Similares
- Lead acetate
- Lead nitrate
- Lead carbonate
- Lead oxide
Propiedades
IUPAC Name |
lead(2+);1,3,5-triazine-2,4,6-triolate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H3N3O3.3H2O.3Pb/c2*7-1-4-2(8)6-3(9)5-1;;;;;;/h2*(H3,4,5,6,7,8,9);3*1H2;;;/q;;;;;3*+2/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLKIANDZYQWKF-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)[O-])[O-])[O-].C1(=NC(=NC(=N1)[O-])[O-])[O-].O.O.O.[Pb+2].[Pb+2].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O9Pb3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319403 | |
| Record name | Lead cyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
9.3e+02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53846-29-0 | |
| Record name | Lead cyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














